4-Aminoquinolin-3-ol
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Overview
Description
4-Aminoquinolin-3-ol is a heterocyclic aromatic organic compound that belongs to the quinoline family It features an amino group at the 4-position and a hydroxyl group at the 3-position of the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminoquinolin-3-ol can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent functional group transformations. Another method includes the use of microwave-assisted synthesis, which offers a greener and more efficient route by reducing reaction times and improving yields .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of recyclable catalysts and solvent-free conditions are often employed to make the process more sustainable and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Aminoquinolin-3-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Aminoquinolin-3-ol and its derivatives have a wide range of scientific research applications:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Studied for their interactions with biological macromolecules and potential as enzyme inhibitors.
Medicine: Explored for their antimalarial, anticancer, and antiviral properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Aminoquinolin-3-ol involves multiple pathways:
Targeting Lipids: The compound can interact with lipid membranes, disrupting their integrity.
Inhibition of Haemozoin Formation: It inhibits the formation of haemozoin, a detoxification product of hemoglobin digestion in malaria parasites.
Generation of Reactive Oxygen Species: The compound can generate reactive oxygen species, leading to oxidative stress and cell damage.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial compound with structural similarities to 4-Aminoquinolin-3-ol.
Hydroxychloroquine: A derivative of chloroquine with additional hydroxyl groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its ability to undergo diverse chemical reactions and its wide range of applications in various fields make it a compound of significant interest .
Properties
IUPAC Name |
4-aminoquinolin-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-9-6-3-1-2-4-7(6)11-5-8(9)12/h1-5,12H,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLLSDQXIKSHMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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